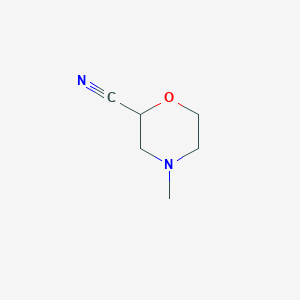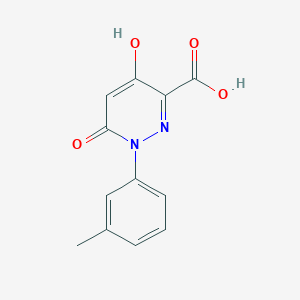![molecular formula C11H25Cl2N3O B1441801 Dihidrocloruro de 2-[4-(3-Piperidinil)-1-piperazinil]-1-etanol CAS No. 1219979-62-0](/img/structure/B1441801.png)
Dihidrocloruro de 2-[4-(3-Piperidinil)-1-piperazinil]-1-etanol
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Investigación en Ciencias de la Vida
En las ciencias de la vida, este compuesto se utiliza para la síntesis de moléculas más complejas que pueden interactuar con sistemas biológicos. Sirve como bloque de construcción en el diseño de moléculas que pueden sondear procesos celulares o actuar como agentes terapéuticos potenciales. Sus porciones de piperidina y piperazina son comunes en compuestos biológicamente activos, lo que lo convierte en un precursor valioso en el descubrimiento y desarrollo de fármacos .
Ciencia de Materiales
La estructura química única de este compuesto permite su uso en la ciencia de materiales, particularmente en la síntesis de nuevos polímeros. Su capacidad para actuar como agente de reticulación puede conducir a la creación de materiales con propiedades deseables, como mayor durabilidad o características de conductividad específicas .
Síntesis Química
En la química sintética, “Dihidrocloruro de 2-[4-(3-Piperidinil)-1-piperazinil]-1-etanol” es un intermedio versátil. Puede sufrir varias reacciones químicas, incluida la ciclación y la alquilación, para producir nuevos compuestos con aplicaciones potenciales en electrónica orgánica, tintes y catalizadores .
Química Analítica
Este compuesto puede utilizarse como estándar o reactivo en métodos analíticos. Su estructura y propiedades bien definidas lo hacen adecuado para su uso en curvas de calibración o como reactivo en ensayos para detectar o cuantificar otras sustancias .
Farmacología
Farmacológicamente, los derivados del compuesto pueden exhibir una gama de actividades, desde actuar sobre los receptores del sistema nervioso central hasta modular la función enzimática. La investigación sobre sus aplicaciones farmacológicas podría conducir al desarrollo de nuevos medicamentos para diversas enfermedades .
Neurociencia
En neurociencia, los derivados de este compuesto podrían utilizarse para estudiar las vías neuronales y la función cerebral. Pueden servir como ligandos para receptores o canales iónicos, ayudando a dilucidar los mecanismos subyacentes a los trastornos neurológicos y potencialmente conduciendo a nuevos tratamientos .
Safety and Hazards
Análisis Bioquímico
Biochemical Properties
2-[4-(3-Piperidinyl)-1-piperazinyl]-1-ethanol dihydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with piperidine derivatives, which are known for their wide range of biological activities, including antiviral, antipsychotic, and antimicrobial properties . The nature of these interactions often involves binding to specific sites on the enzymes or proteins, thereby modulating their activity.
Cellular Effects
The effects of 2-[4-(3-Piperidinyl)-1-piperazinyl]-1-ethanol dihydrochloride on various cell types and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, piperidine derivatives have been found to exhibit antiproliferative and antimetastatic effects on various types of cancer cells . These effects are mediated through the modulation of signaling pathways that control cell growth and apoptosis.
Molecular Mechanism
At the molecular level, 2-[4-(3-Piperidinyl)-1-piperazinyl]-1-ethanol dihydrochloride exerts its effects through specific binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context. For instance, piperidine derivatives have been shown to inhibit certain enzymes involved in neurotransmitter metabolism, thereby affecting neurotransmission and potentially offering therapeutic benefits for neurological disorders . Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-[4-(3-Piperidinyl)-1-piperazinyl]-1-ethanol dihydrochloride can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that piperidine derivatives can remain stable under certain conditions, but may degrade over time, leading to changes in their biological activity . Long-term exposure to this compound in in vitro or in vivo studies has been associated with sustained effects on cellular processes, including alterations in cell growth and metabolism.
Dosage Effects in Animal Models
The effects of 2-[4-(3-Piperidinyl)-1-piperazinyl]-1-ethanol dihydrochloride vary with different dosages in animal models. At low doses, this compound may exhibit beneficial effects, such as enhanced neurotransmission or reduced inflammation. At high doses, it can cause toxic or adverse effects, including neurotoxicity and hepatotoxicity . Threshold effects have been observed, where the compound’s activity significantly changes at specific dosage levels.
Metabolic Pathways
2-[4-(3-Piperidinyl)-1-piperazinyl]-1-ethanol dihydrochloride is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. For example, piperidine derivatives are metabolized by cytochrome P450 enzymes, which play a crucial role in their biotransformation . This compound can also affect metabolic flux and alter the levels of various metabolites, impacting overall cellular metabolism.
Transport and Distribution
The transport and distribution of 2-[4-(3-Piperidinyl)-1-piperazinyl]-1-ethanol dihydrochloride within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . For instance, piperidine derivatives have been shown to cross the blood-brain barrier, allowing them to exert effects on the central nervous system .
Subcellular Localization
The subcellular localization of 2-[4-(3-Piperidinyl)-1-piperazinyl]-1-ethanol dihydrochloride is crucial for its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, piperidine derivatives have been found to localize in the mitochondria, where they can influence mitochondrial function and energy production .
Propiedades
IUPAC Name |
2-(4-piperidin-3-ylpiperazin-1-yl)ethanol;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H23N3O.2ClH/c15-9-8-13-4-6-14(7-5-13)11-2-1-3-12-10-11;;/h11-12,15H,1-10H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZSQFJWJHMYLKH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)N2CCN(CC2)CCO.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H25Cl2N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2,7-Diazaspiro[4.4]nonan-1-one hydrochloride](/img/structure/B1441719.png)
![3,7-Dichloroimidazo[1,2-a]pyridine](/img/structure/B1441720.png)





![2-Methyl-4-{[(oxan-2-ylmethyl)amino]methyl}aniline](/img/structure/B1441733.png)

![Methyl 2-hydroxy-4-oxo-4,6,7,8,9,10-hexahydropyrido[1,2-a]azepine-1-carboxylate](/img/structure/B1441737.png)


![[2-(4-Fluorophenoxymethyl)phenyl]boronic acid](/img/structure/B1441741.png)